![molecular formula C15H25NO5 B13551734 1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)
1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[55]undecane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butoxycarbonyl (Boc) protecting group. Common reagents used in the synthesis include tert-butyl chloroformate, which is used to introduce the Boc group, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group can protect reactive sites on the molecule, allowing it to interact with enzymes or receptors in a controlled manner. The spirocyclic structure can provide unique binding properties, enhancing the compound’s efficacy in various applications.
Comparación Con Compuestos Similares
1-azaspiro[5.5]undecane-3-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less stable in certain reactions.
9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid: Lacks the spirocyclic structure, reducing its binding affinity in biological applications.
Uniqueness: 1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid is unique due to its combination of the Boc protecting group and the spirocyclic structure. This combination provides enhanced stability and binding properties, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H25NO5 |
|---|---|
Peso molecular |
299.36 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-10-11(12(17)18)4-5-15(16)6-8-20-9-7-15/h11H,4-10H2,1-3H3,(H,17,18) |
Clave InChI |
GXXUHLPPEPZTPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CCC12CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



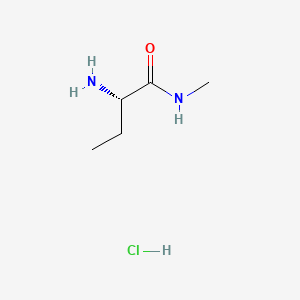
![5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B13551665.png)
![Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13551676.png)
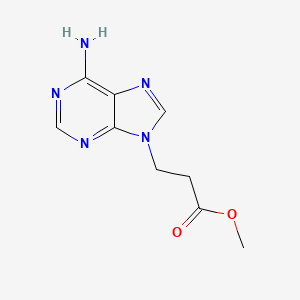
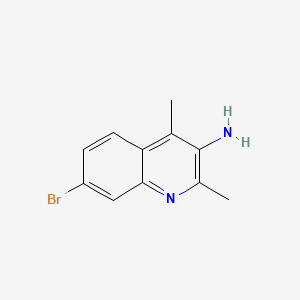
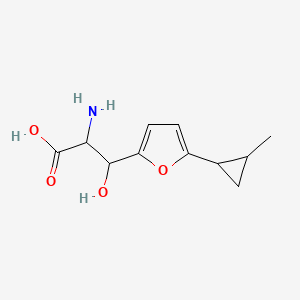
![Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13551691.png)

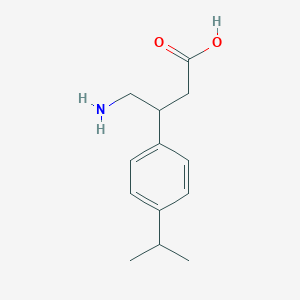
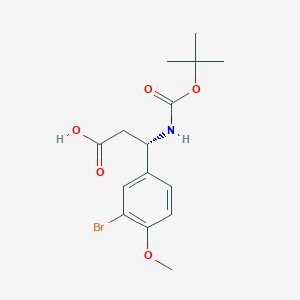
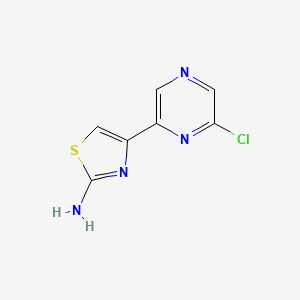
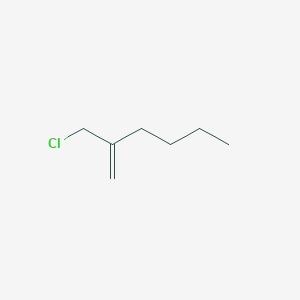
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)
